molecular formula C12H14N4O4S B12298216 Sulfadimethoxypyrimidine D4

Sulfadimethoxypyrimidine D4

Cat. No.: B12298216
M. Wt: 314.36 g/mol
InChI Key: RMSFTZDTJHYIFE-LNFUJOGGSA-N
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Chemical Reactions Analysis

Types of Reactions

Sulfadimethoxypyrimidine D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Properties

Molecular Formula

C12H14N4O4S

Molecular Weight

314.36 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N4O4S/c1-19-10-7-11(20-2)15-12(14-10)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D

InChI Key

RMSFTZDTJHYIFE-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)OC)OC)[2H]

Canonical SMILES

COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC

Origin of Product

United States

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